N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a benzodioxole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves the condensation of 1,2-benzenediamine with an appropriate aldehyde to form the benzimidazole core . The final step involves the formation of the carboxamide group through the reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as CuCl and TMEDA in DMSO at elevated temperatures (e.g., 120°C) can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA and proteins, disrupting their normal function . This compound can inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with the function of microbial enzymes, making it effective against bacteria and viruses .
Comparison with Similar Compounds
Similar Compounds
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile: Known for its vasodilation properties.
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: Exhibits anti-inflammatory activity.
N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amine: Shows antibacterial activity.
Uniqueness
N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both benzimidazole and benzodioxole rings, which confer a combination of biological activities not commonly found in other compounds . This dual functionality makes it a promising candidate for further research and development in various fields.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(11-5-6-14-15(9-11)23-10-22-14)18-8-7-16-19-12-3-1-2-4-13(12)20-16/h1-6,9H,7-8,10H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DABQXVUFNZIISY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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